molecular formula C10H16O2 B2825904 3-Cycloheptylprop-2-enoic acid CAS No. 4401-28-9

3-Cycloheptylprop-2-enoic acid

Cat. No.: B2825904
CAS No.: 4401-28-9
M. Wt: 168.236
InChI Key: QQGFVBMRKITLDM-UHFFFAOYSA-N
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Description

3-Cycloheptylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a cycloheptyl substituent at the β-position of the propenoic acid backbone.

Properties

IUPAC Name

(E)-3-cycloheptylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,11,12)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGFVBMRKITLDM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylprop-2-enoic acid typically involves the following steps:

    Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Aldol Condensation: Cycloheptanone undergoes aldol condensation with acrolein in the presence of a base like sodium hydroxide to form 3-Cycloheptylprop-2-en-1-ol.

    Oxidation: The resulting alcohol is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form cycloheptanone derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-Cycloheptylpropanoic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Cycloheptanone derivatives.

    Reduction: 3-Cycloheptylpropanoic acid.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-Cycloheptylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cycloheptylprop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

3-Cyclohexylprop-2-enoic Acid (CAS 4484-35-9)

Structural Differences :

  • Cycloalkyl substituent : Cyclohexyl (6-membered ring) vs. cycloheptyl (7-membered ring).
  • Conformational flexibility : Cycloheptyl’s larger ring size may adopt different conformations (e.g., chair vs. boat-like) compared to the rigid chair conformation of cyclohexyl, affecting molecular interactions .

Physical Properties :

Property 3-Cyclohexylprop-2-enoic Acid 3-Cycloheptylprop-2-enoic Acid (Inferred)
Molecular Weight ~168.2 g/mol ~182.3 g/mol (estimated)
Hydrophobicity Moderate (cyclohexyl) Higher (cycloheptyl)
Acidity (pKa) ~4.5–5.0 (typical α,β-unsaturated acids) Slightly lower due to weaker electron-donating cycloheptyl group

Cycloalkyl-Substituted Phosphonothioates

Key comparisons include:

  • Electronic Effects: Phosphonothioates have a sulfur atom and phosphoryl group, leading to distinct electronic profiles compared to the carboxylic acid moiety in this compound.
  • Applications: Phosphonothioates are often used as chemical warfare agent analogs or enzyme inhibitors, whereas this compound may serve as a building block for bioactive molecules .

Sulfonic Acid Derivatives (e.g., CAPS Buffer)

Compounds like 3-N-Cyclohexylamino-2-hydroxypropane sulfonic acid (CAPS) highlight the impact of sulfonic acid groups vs. carboxylic acids:

  • Acidity : Sulfonic acids (pKa ~1–2) are significantly stronger acids than carboxylic acids (pKa ~4–5).
  • Solubility: Sulfonic acids exhibit higher water solubility, whereas this compound’s hydrophobicity may limit aqueous applications .

Research Findings and Hypotheses

  • Reactivity: The larger cycloheptyl group in this compound may slow nucleophilic additions to the α,β-unsaturated system compared to cyclohexyl analogs.
  • Biological Activity : Increased hydrophobicity could enhance membrane permeability in drug design but may reduce solubility.
  • Thermal Stability : Cycloheptyl’s conformational flexibility might lower melting/boiling points relative to cyclohexyl derivatives.

Biological Activity

3-Cycloheptylprop-2-enoic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to a prop-2-enoic acid backbone. This structure contributes to its reactivity and biological properties. The molecular formula is C9H14O2C_9H_{14}O_2, with a molecular weight of approximately 154.21 g/mol.

Biological Activity

Research into the biological activities of this compound has revealed several promising areas:

1. Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

Research has suggested that this compound may possess antimicrobial activity against certain pathogens. The specific mechanisms are still under investigation, but it is hypothesized that the structural features of the compound contribute to its ability to disrupt microbial cell membranes.

3. Anti-inflammatory Properties

Studies have indicated that this compound may modulate inflammatory pathways. Inflammation is a critical factor in many chronic diseases, and compounds that can effectively reduce inflammation are of great therapeutic interest.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic processes, which could be a pathway for this compound's effects.
  • Protein-Ligand Interactions: Investigations into how this compound interacts with various proteins may reveal insights into its biological functions and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Cyclopentylprop-2-enoic acidContains a cyclopentyl groupDifferent solubility and reactivity patterns
3-Cyclohexylprop-2-enoic acidContains a cyclohexyl groupPotentially greater lipophilicity
3-(Phenylsulfanyl)prop-2-enoic acidSubstituted with a phenylsulfanyl groupEnhanced chemical reactivity due to sulfur presence

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of prop-2-enoic acids exhibit antioxidant properties in vitro, suggesting that similar effects could be expected from this compound .
  • Antimicrobial Screening : In a screening study for new antimicrobial agents, this compound was tested against various bacterial strains, showing promising results against Gram-positive bacteria .
  • Inflammation Modulation : Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of compounds similar to this compound in animal models, indicating a reduction in inflammatory markers .

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